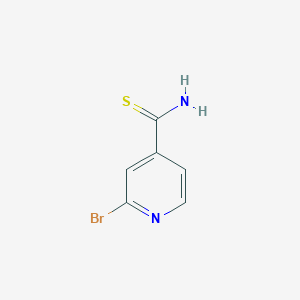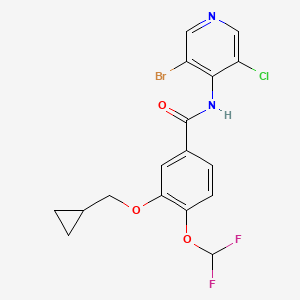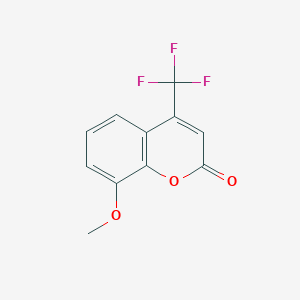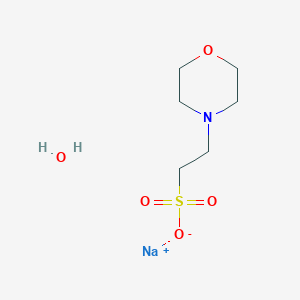
Sodium 2-Morpholinoethanesulfonate Monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-Morpholinoethanesulfonate Monohydrate is a zwitterionic buffer widely used in biochemical and biological research. It is known for its effective buffering capacity within the pH range of 5.5 to 6.7 . This compound is particularly favored in research due to its minimal metal ion interaction and low absorption at most wavelengths used for biological assays .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-Morpholinoethanesulfonate Monohydrate typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is often crystallized and dried to obtain the monohydrate form .
化学反应分析
Types of Reactions
Sodium 2-Morpholinoethanesulfonate Monohydrate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in acid-base reactions, given its buffering capacity .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, which can alter its buffering capacity. The compound is stable under a wide range of temperatures and pH conditions, making it versatile for various applications .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. Typically, the sulfonate group remains intact, while other functional groups may undergo transformation .
科学研究应用
Sodium 2-Morpholinoethanesulfonate Monohydrate is extensively used in scientific research due to its buffering properties. It is commonly employed in:
Biochemistry: Used as a buffer in enzyme reactions and protein crystallization.
Molecular Biology: Provides a stable pH environment for nucleic acid and protein electrophoresis.
Cell Biology: Maintains pH stability in cell culture media.
Medicine: Used in diagnostic assays and drug formulation.
Industry: Applied in various industrial processes requiring precise pH control.
作用机制
The mechanism of action of Sodium 2-Morpholinoethanesulfonate Monohydrate involves its ability to stabilize pH by releasing or absorbing protons in response to fluctuations in the environmental pH. This buffering action is crucial in maintaining the stability of biochemical reactions and processes .
相似化合物的比较
Similar Compounds
2-Morpholinoethanesulfonic Acid Monohydrate: Similar in structure but differs in its buffering range and solubility.
2-(N-Morpholino)ethanesulfonic Acid Sodium Salt: Another zwitterionic buffer with comparable properties but different molecular weight and pKa.
Uniqueness
Sodium 2-Morpholinoethanesulfonate Monohydrate is unique due to its specific pH buffering range, minimal metal ion interaction, and low absorption at biological assay wavelengths. These properties make it particularly suitable for sensitive biochemical and biological applications .
属性
分子式 |
C6H14NNaO5S |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
sodium;2-morpholin-4-ylethanesulfonate;hydrate |
InChI |
InChI=1S/C6H13NO4S.Na.H2O/c8-12(9,10)6-3-7-1-4-11-5-2-7;;/h1-6H2,(H,8,9,10);;1H2/q;+1;/p-1 |
InChI 键 |
CSRCBLMBBOJYEX-UHFFFAOYSA-M |
规范 SMILES |
C1COCCN1CCS(=O)(=O)[O-].O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-Fluoro-2-(trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13668713.png)

![2-Chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13668724.png)
![1-(4-Chloro-2-fluorophenyl)dibenzo[b,d]furan-2-ol](/img/structure/B13668743.png)


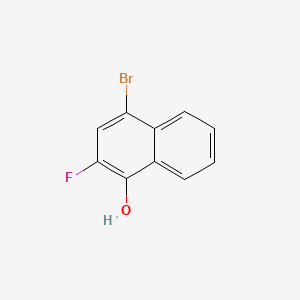
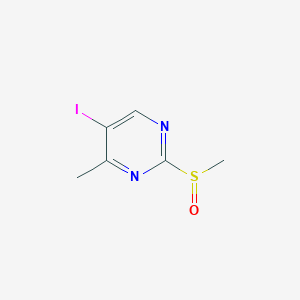
![2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13668773.png)
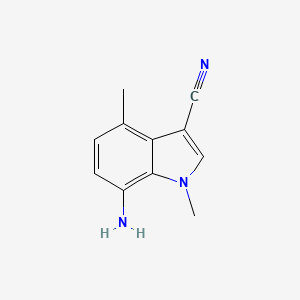
![2,5-Dioxo-1-pyrrolidinyl 4-[(2,3-DI-boc-guanidino)methyl]-3-(trimethylstannyl)benzoate](/img/structure/B13668775.png)
